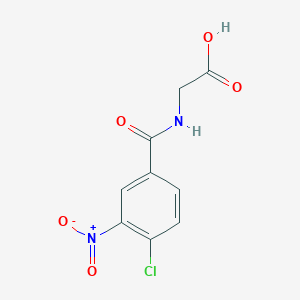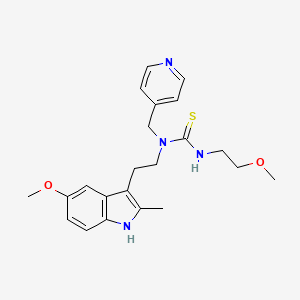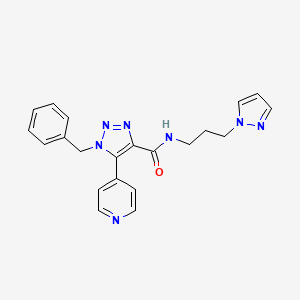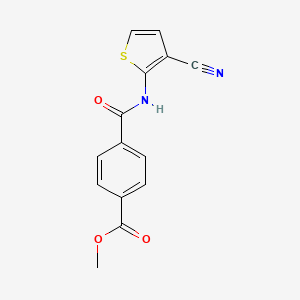![molecular formula C10H17Br B2506793 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane CAS No. 2329305-79-3](/img/structure/B2506793.png)
6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of spirocyclic and bicyclic compounds is a topic of interest in several papers. For instance, the multigram synthesis of 6,6-difluorospiro[3.3]heptane-derived building blocks is described, highlighting a convergent synthesis strategy using a common synthetic precursor . Another paper discusses the synthesis of optically active pheromones from a chiral bromoepoxide, which is a versatile building block derived from malic acid . Additionally, the synthesis of a bicyclic sulfonamide derivative involving a Wagner–Meerwein rearrangement stage is reported, which could be relevant to the synthesis of bromomethylated spirocyclic compounds .
Molecular Structure Analysis
The molecular structure of spirocyclic and related compounds is analyzed in several studies. For example, the electronic structure of a dimethylated oxabicycloheptatriene is investigated using MNDO calculations and photoelectron spectroscopy, which could provide insights into the electronic properties of similar spirocyclic compounds . X-ray diffraction analysis is used to characterize the structure of a bicyclic sulfonamide derivative , which could be informative for understanding the structural aspects of "6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane".
Chemical Reactions Analysis
The reactivity of brominated compounds is explored in the context of various chemical reactions. The reaction of a bromochloromethylated tricycloheptane with methyllithium suggests different pathways depending on the reagent used . The reactivity of a bromomethylated quinoxalinone with carboxylic acids to form fluorescent derivatives is also reported , which may be relevant to the reactivity of bromomethylated spirocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds discussed in the papers are not directly detailed, but the synthesis and structural analyses imply certain properties. For example, the synthesis of difluorospiro[3.3]heptane derivatives suggests that these compounds are stable enough to be handled on a multigram scale . The reactivity of brominated compounds with various reagents indicates their potential utility in synthetic chemistry .
科学的研究の応用
Synthesis and Stereochemistry :
- Murai et al. (2000) described the synthesis and stereochemistry of spiro[3.3]heptane compounds, highlighting their significance in determining absolute configurations of chiral compounds using circular dichroism methods (Murai, Soutome, Yoshida, Osawa, & Harada, 2000).
Methodology for Constructing Spiro[3.3]heptane Scaffold :
- A study by Olifir et al. (2020) developed a methodology for constructing the spiro[3.3]heptane scaffold, useful in synthesizing a range of functionalized spiro[3.3]heptane building blocks (Olifir et al., 2020).
NMR Spectroscopy Applications :
- Hoog, Hulshof, & Luotenburg (1974) analyzed the NMR spectra of spiro[3.3]heptane derivatives, revealing insights into their molecular structure (Hoog, Hulshof, & Luotenburg, 1974).
Chemical Transformation Studies :
- Ezra et al. (2005) investigated the chemical transformation of compounds similar to 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane, providing valuable data on reaction mechanisms and kinetics (Ezra, Feinstein, Bilkis, Adar, & Ganor, 2005).
Synthesis of Novel Spirocyclic Compounds :
- Guérot, Tchitchanov, Knust, & Carreira (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, highlighting the potential of these compounds in drug discovery and other applications (Guérot, Tchitchanov, Knust, & Carreira, 2011).
Biological Screening of Derivatives :
- Naqvi et al. (2011) conducted a study on the biological screening of spiro[3.3]heptane derivatives, although they found no significant antimicrobial or antifungal activity (Naqvi, Mahajan, Sharma, Khan, & Kapoor, 2011).
将来の方向性
作用機序
Target of Action
The primary targets of 6-(Bromomethyl)-2,2-dimethylspiro[3Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that this compound might also be used in such reactions. In SM cross-coupling, the targets are typically carbon atoms in organic groups .
Mode of Action
In SM cross-coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The specific biochemical pathways affected by 6-(Bromomethyl)-2,2-dimethylspiro[3In the context of sm cross-coupling reactions, the compound could be involved in pathways related to carbon–carbon bond formation .
Result of Action
The molecular and cellular effects of 6-(Bromomethyl)-2,2-dimethylspiro[3If used in sm cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-(Bromomethyl)-2,2-dimethylspiro[3The success of sm cross-coupling reactions, where similar compounds might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
6-(bromomethyl)-2,2-dimethylspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c1-9(2)6-10(7-9)3-8(4-10)5-11/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUYTIHTBVMVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)CBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2506710.png)







![1'-(4-(Trifluoromethoxy)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2506721.png)
![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2506728.png)
![Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride](/img/structure/B2506729.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/no-structure.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2506733.png)